molecular formula C27H20N4O B12593444 4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile CAS No. 646059-96-3

4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile

Cat. No.: B12593444
CAS No.: 646059-96-3
M. Wt: 416.5 g/mol
InChI Key: UXZLEOXRAAFRBW-UHFFFAOYSA-N
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Description

4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene ring substituted with aminophenyl and dicarbonitrile groups, making it a versatile building block in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of bis(4-aminophenyl)methylphenylsilane with aromatic dianhydrides under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and electrostatic forces. These interactions facilitate the formation of stable complexes with other molecules, leading to desired chemical or biological effects .

Comparison with Similar Compounds

  • 1,4-Bis(4-aminophenoxy)benzene
  • Bis(4-aminophenyl)methylphenylsilane
  • 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine

Comparison: Compared to similar compounds, 4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile exhibits unique properties such as higher thermal stability, better solubility in organic solvents, and enhanced mechanical strength . These attributes make it a preferred choice for applications requiring robust and durable materials.

Properties

CAS No.

646059-96-3

Molecular Formula

C27H20N4O

Molecular Weight

416.5 g/mol

IUPAC Name

4-[4-[bis(4-aminophenyl)methyl]phenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C27H20N4O/c28-16-21-7-14-26(15-22(21)17-29)32-25-12-5-20(6-13-25)27(18-1-8-23(30)9-2-18)19-3-10-24(31)11-4-19/h1-15,27H,30-31H2

InChI Key

UXZLEOXRAAFRBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N)N

Origin of Product

United States

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